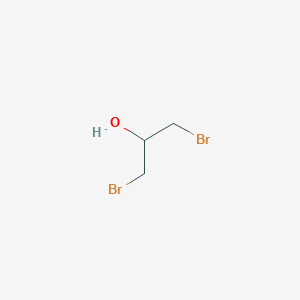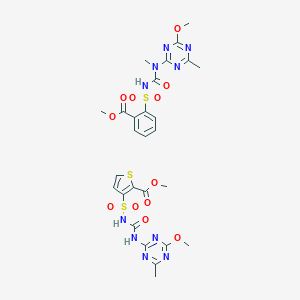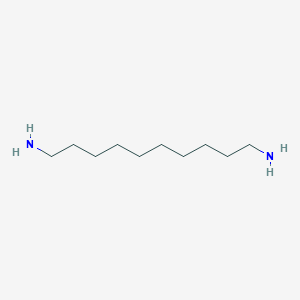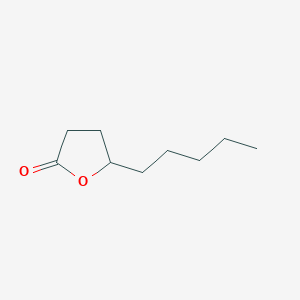
Gamma-nonalactone
概要
説明
Gamma-nonalactone, also known as 5-Pentyloxolan-2-one, is a chemical compound found in bourbon whiskey . It is a colorless to pale yellow clear oily liquid with a creamy and coconut-like odor . It is used as a flavoring agent in food to give a coconut flavor .
Synthesis Analysis
Gamma-nonalactone can be synthesized by free-radical addition of methyl acrylate and n-hexanol . Another method involves the condensation of heptanal and malonic acid to generate hydroxyheptyl malonic acid, which is then heated and dehydrated to generate nonene acid .Molecular Structure Analysis
The molecular formula of Gamma-nonalactone is C9H16O2 and its molecular weight is 156.22 g/mol . The InChI is 1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
Gamma-nonalactone is a colorless to yellow liquid of strong, coconut-like odor . It is soluble in most fixed oils, mineral oil, and propylene glycol . It has a density of 0.976g/mLat 25°C (lit.), a melting point of 98.8℃, and a boiling point of 121-122°C6mm Hg (lit.) .科学的研究の応用
Food Industry Flavoring Agent
Gamma-nonalactone is a significant flavor component of coconut . It imparts a strong, sweet, and coconut-like aroma, making it a popular choice as a flavoring agent in the food industry .
Wine Industry Aroma Descriptor
In the wine industry, gamma-nonalactone is associated with coconut, sweet, and stone fruit aroma descriptors . It is ubiquitous in wine, particularly high concentrations have been found in red wines and sweet white wines .
Rice Industry Odor-active Compound
Gamma-nonalactone has been identified as one of the important odor-active compounds in freshly cooked non-scented rice . It contributes to the unique aroma of the rice, enhancing the overall sensory experience .
Pest Control Attractant Lure
Gamma-nonalactone is a potential multi-species attractant lure for grain beetle pests . This application is particularly useful in the agricultural industry for pest management .
Analytical Chemistry Reference Standard
In analytical chemistry, gamma-nonalactone may be used as an analytical reference standard for the identification and quantification of the analyte in various samples . This is particularly useful in gas chromatography-olfactometry (GC-O) analysis and gas chromatography-mass spectrometry (GC-MS) .
6. Wine Research: Quantification in Pinot Noir A novel isotopologue of gamma-nonalactone, 2H213C2-γ-Nonalactone, was synthesized for use in a stable isotope dilution assay (SIDA) for quantification of gamma-nonalactone in New Zealand Pinot noir wines . This research provides a robust method for the quantification of this compound in Pinot noir .
作用機序
Target of Action
Gamma-nonalactone, also known as gamma-Nonanolactone, is an organic compound with the formula cyclo-O=COCHRCH2CH2 . It is a weakly volatile liquid that is colorless when pure, but typical samples are not . It is one of several gamma lactones, most of which have fruity scents and several are used commercially . .
Mode of Action
It is known that gamma-nonalactone is associated with coconut, sweet, and stone fruit aroma descriptors . This suggests that it may interact with olfactory receptors to produce these scent perceptions.
Biochemical Pathways
Gamma-nonalactone is mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids . The synthesis is accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol is used to remove the methanol generated during the process .
Pharmacokinetics
It is known that gamma-nonalactone is a weakly volatile liquid , suggesting that it could be absorbed through inhalation.
Result of Action
It is known that gamma-nonalactone is associated with coconut, sweet, and stone fruit aroma descriptors , suggesting that it may have effects on olfactory perception.
Action Environment
Environmental factors can influence the action, efficacy, and stability of gamma-nonalactone. For example, viticultural factors, the yeast strain used for fermentation, or the type/extent of oak influence utilized in winemaking can influence the presence and concentration of gamma-nonalactone .
Safety and Hazards
将来の方向性
Gamma-nonalactone is a valuable lactone for perfumes and its production has been extensively studied . It is also a potential multi-species attractant lure for grain beetle pests . Future research could focus on its impact on New Zealand Pinot noir aroma and its biosynthesis from carbohydrates or renewable lipids .
特性
IUPAC Name |
5-pentyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYTRUKMRCXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034229 | |
| Record name | gamma-Nonanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour | |
| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Nonalactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4866 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C. | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.966 at 25 °C, 0.958-0.966 | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Gamma-nonalactone | |
Color/Form |
Colorless to slightly yellow liquid | |
CAS RN |
104-61-0, 82373-92-0, 57084-16-9 | |
| Record name | (±)-γ-Nonalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-5-pentyl-2(3H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC46099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC24253 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Nonanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-NONALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XGH66S8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dihydro-5-pentyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is gamma-Nonalactone perceived differently in various matrices?
A1: Studies have shown that the perceived aroma of gamma-Nonalactone can shift based on the surrounding matrix. For example, in apricots, its low odor activity value (OAV) results in a less pronounced contribution to the overall aroma profile. [] Conversely, in Chardonnay wines, it has been linked to oak-related sensory attributes. [] This highlights the complexity of aroma perception and the interplay of different volatile compounds.
Q2: What are the natural sources of gamma-Nonalactone?
A2: Gamma-Nonalactone is naturally present in various fruits, including peaches and apricots. [, ] It is also found in certain types of wines, such as Chardonnay and Botrytis-affected wines. [, , , ]
Q3: How does gamma-Nonalactone contribute to the flavor of beef?
A3: Research suggests that gamma-Nonalactone, alongside gamma-Octalactone, plays a role in the desirable flavor profile of Wagyu beef. The presence of oxygen during storage was found to be crucial for the development of these lactones in the meat. []
Q4: Can gamma-Nonalactone be produced through fermentation?
A4: Yes, certain yeast strains like Sporidiobolus salmonicolor are known to produce gamma-Nonalactone during fermentation, contributing to the peach-like aroma of the culture media. [] This microbial production offers a potential alternative to obtaining this flavor compound from natural sources.
Q5: What is the chemical formula and molecular weight of gamma-Nonalactone?
A5: Gamma-Nonalactone has the chemical formula C9H16O2 and a molecular weight of 156.22 g/mol. [, ]
Q6: Are there different enantiomers of gamma-Nonalactone, and do they have different aroma properties?
A6: Yes, gamma-Nonalactone exists as two enantiomers: (R)-gamma-Nonalactone and (S)-gamma-Nonalactone. These enantiomers can exhibit different aroma thresholds and contribute to distinct flavor nuances. [] For instance, in red and botrytized wines, the (R)-enantiomer of gamma-Nonalactone was found to be more prevalent than the (S)-enantiomer. []
Q7: Can gamma-Nonalactone be synthesized chemically?
A7: Yes, various synthetic methods have been developed for producing gamma-Nonalactone. One approach involves a multi-step process starting from n-hexanol and acrylic acid, utilizing a heating reactor and specific catalysts and driers to enhance yield and minimize side reactions. []
Q8: What analytical techniques are commonly employed for the identification and quantification of gamma-Nonalactone?
A8: Several analytical methods are used to analyze gamma-Nonalactone. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identification and quantification, often combined with extraction techniques like Solid-Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE). [, , , ] Other techniques include Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for assessing odor activity and sensory contribution. [, , , ]
Q9: Beyond its use as a flavoring agent, are there other potential applications of gamma-Nonalactone?
A9: Research suggests that gamma-Nonalactone, combined with other aroma compounds, could potentially act as a feed attractant in aquaculture. This application has been explored in zebrafish, where specific flavor combinations showed promising results in enhancing feed intake and promoting growth. []
Q10: Could gamma-Nonalactone play a role in masking unwanted odors?
A10: Some research suggests that gamma-Nonalactone, along with other compounds, could be incorporated into compositions designed to combat or mask unpleasant odors, particularly those arising during laundry processes. []
Q11: How does gamma-Nonalactone contribute to the flavor profile of beer?
A11: In beer, gamma-Nonalactone is often associated with staling flavors that develop during aging. Its concentration, along with other staling compounds like beta-Damascenone, can be influenced by factors such as pH and storage conditions. []
Q12: Does the use of lipoxygenase-less (LOX-less) barley malt affect the levels of gamma-Nonalactone in beer?
A12: Studies have shown that beers brewed using LOX-less barley malt tend to contain lower concentrations of gamma-Nonalactone, particularly after aging, compared to beers brewed with conventional barley malt. [] This suggests that LOX-less barley malt could contribute to improved flavor stability in beer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




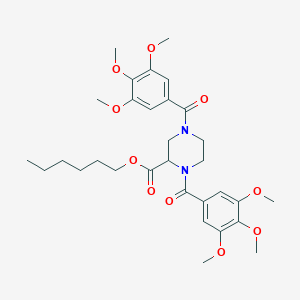

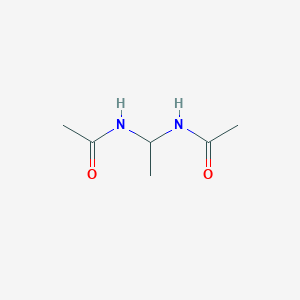
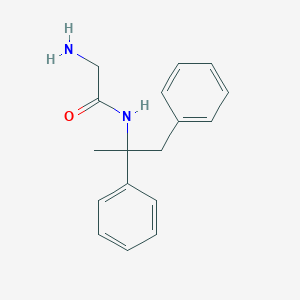

![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
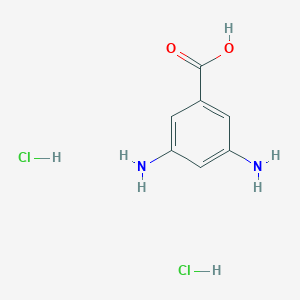
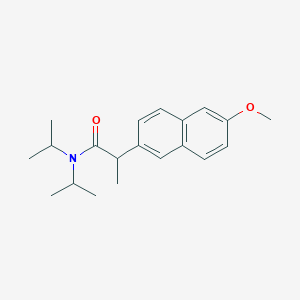
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
